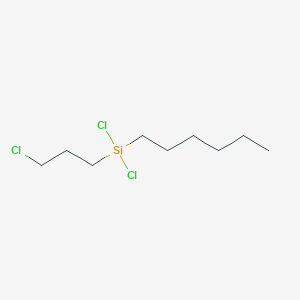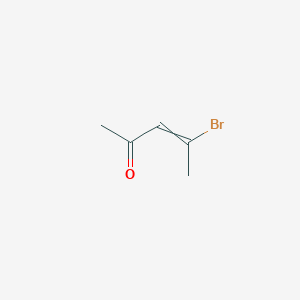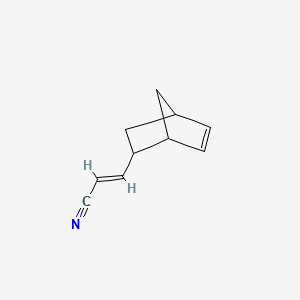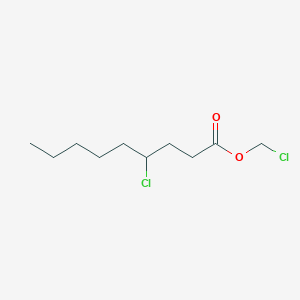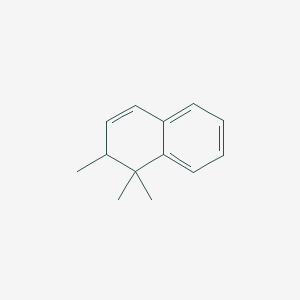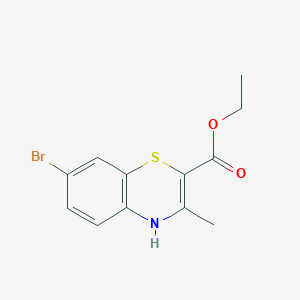
Ethyl 7-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate is a chemical compound belonging to the benzothiazine family. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a bromine atom at the 7th position, a methyl group at the 3rd position, and an ethyl ester group at the 2nd position of the benzothiazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The bromine atom is introduced through bromination of the intermediate compound using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones and reduced to form thiols.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted benzothiazines.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of ethyl 7-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The bromine atom and the benzothiazine ring play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Ethyl 7-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate can be compared with other benzothiazine derivatives:
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate: Lacks the bromine atom, resulting in different biological activities.
Phenothiazine: An analogue where the o-phenylene group is replaced by an ethylene linkage, leading to different pharmacological properties
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
82297-83-4 |
|---|---|
Formule moléculaire |
C12H12BrNO2S |
Poids moléculaire |
314.20 g/mol |
Nom IUPAC |
ethyl 7-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C12H12BrNO2S/c1-3-16-12(15)11-7(2)14-9-5-4-8(13)6-10(9)17-11/h4-6,14H,3H2,1-2H3 |
Clé InChI |
QTEGADZUIXWPMS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC2=C(S1)C=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


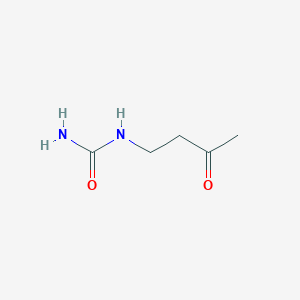

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
